molecular formula C21H21N3O3S B3466740 N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No. B3466740
M. Wt: 395.5 g/mol
InChI Key: QVEUMGVCZNKORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, also known as MPSPG, is a compound that has been extensively studied in the field of medicinal chemistry. It is a member of the family of N-acyl-2-pyridylglycine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This compound has been found to selectively inhibit COX-2, which is the isoform responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been found to exhibit a range of other biochemical and physiological effects. These include the inhibition of platelet aggregation and the modulation of neurotransmitter release, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide as a research tool is its potency and selectivity, which allows for the investigation of specific biological pathways and mechanisms. However, its limitations include its relatively complex synthesis and the need for specialized equipment and expertise to work with the compound.

Future Directions

There are several potential future directions for research on N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide and related compounds. These include the development of more efficient synthesis methods, the investigation of its potential as a treatment for other inflammatory disorders such as asthma, and the exploration of its potential as a neuroprotective agent in conditions such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various biological pathways.

Scientific Research Applications

N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide has been the subject of extensive research in the field of medicinal chemistry, with a focus on its potential therapeutic applications. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders such as arthritis.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-17-9-5-6-13-20(17)24(28(26,27)19-11-3-2-4-12-19)16-21(25)23-15-18-10-7-8-14-22-18/h2-14H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUMGVCZNKORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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